molecular formula C15H14N4OS B3034854 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242472-11-3

1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No. B3034854
CAS RN: 242472-11-3
M. Wt: 298.4 g/mol
InChI Key: VTQJFVBPUDKMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone and related compounds involves multiple steps, including the reaction of acid hydrazides with isothiocyanates, followed by base-catalyzed cyclization and alkylation. For instance, a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives were synthesized using isophthalic and terephthalic acid hydrazides, which were then reacted with methyl and aryl isothiocyanates. This process was followed by cyclization and alkylation to produce the desired compounds . Similarly, benzimidazole derivatives carrying a pyridine moiety were synthesized by coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base at room temperature .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the molecular structure of 4-[(4-methyl-5-phenyl-4H1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was determined using FT-IR and X-ray diffraction methods, revealing a monoclinic crystal structure belonging to the P21/n space group. The study included an analysis of intermolecular hydrogen bonds and a comparison of experimental and theoretical geometrical parameters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and can include sulfur extrusion reactions, as seen in the synthesis of 2,1-benzisothiazolin-3(1H)-one derivatives. For example, triethyl phosphite can abstract sulfur from 2,1-benzisothiazolin-3(1H)-one, leading to various reaction intermediates and products, including benzoxazine and polyanthraniloyl compounds . Additionally, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst has been shown to facilitate the synthesis of bis(pyrazol-5-ol) derivatives through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of intermolecular hydrogen bonds can affect the stability and reactivity of the compounds. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the vibration frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the electronic properties and potential reactivity of the compounds .

Scientific Research Applications

Synthesis and Characterization

  • A study by Prasad, Rani, and Anusha (2018) elaborated on the synthesis of benzimidazole derivatives carrying a pyridine moiety, which involves coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base. This process likely shares synthetic pathways with the chemical , indicating a broad applicability in creating complex organic compounds with potential biological activities (Prasad, Rani, & Anusha, 2018).
  • In another synthesis-oriented study, Dave et al. (2007) reported on the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, highlighting the versatility of triazole derivatives in the synthesis of compounds with potential pharmacological activities (Dave, Purohit, Akbari, & Joshi, 2007).

Antimicrobial and Antifungal Activities

  • Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showcasing the antimicrobial potential of pyridone derivatives. This suggests that compounds like "1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone" might also possess significant antimicrobial properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
  • Al‐Azmi and Mahmoud (2020) reported on the synthesis and antimicrobial activities of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Their work demonstrates the potential of triazole derivatives in combating microbial pathogens, which might extend to compounds with a structure similar to the subject compound (Al‐Azmi & Mahmoud, 2020).

Antiproliferative Activities

  • Shkoor et al. (2021) focused on the synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and their evaluation for antiproliferative activity against colorectal cells. Their findings suggest that triazole derivatives, including those similar to "1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone," could have applications in cancer research (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

properties

IUPAC Name

1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJFVBPUDKMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122600
Record name 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242472-11-3
Record name 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242472-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 3
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.